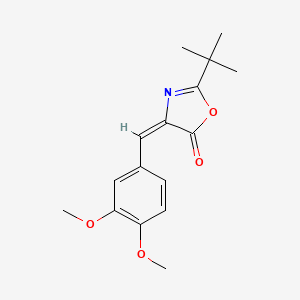![molecular formula C24H23N3O4 B14949478 N-(2-{2-[(Z)-1-(2,4-Dihydroxy-6-methylphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide](/img/structure/B14949478.png)
N-(2-{2-[(Z)-1-(2,4-Dihydroxy-6-methylphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{2-[(Z)-1-(2,4-Dihydroxy-6-methylphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide is a complex organic compound characterized by its unique structure, which includes a hydrazino group, a phenylmethylidene moiety, and a diphenylacetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{2-[(Z)-1-(2,4-Dihydroxy-6-methylphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide typically involves the condensation of 2,4-dihydroxy-6-methylbenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 2,2-diphenylacetyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like pyridine or triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-{2-[(Z)-1-(2,4-Dihydroxy-6-methylphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the hydrazone moiety to hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxo derivatives with modified functional groups.
Reduction: Hydrazine derivatives with reduced hydrazone moiety.
Substitution: Substituted phenyl derivatives with various functional groups.
Applications De Recherche Scientifique
N-(2-{2-[(Z)-1-(2,4-Dihydroxy-6-methylphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and microbial infections.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(2-{2-[(Z)-1-(2,4-Dihydroxy-6-methylphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazino group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, its antioxidant properties are attributed to the presence of hydroxyl groups, which can scavenge free radicals and reduce oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-{2-[(Z)-1-(2,4-Dihydroxyphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide: Lacks the methyl group at the 6-position of the phenyl ring.
N-(2-{2-[(Z)-1-(2,4-Dihydroxy-6-methylphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylpropionamide: Contains a propionamide group instead of an acetamide group.
Uniqueness
N-(2-{2-[(Z)-1-(2,4-Dihydroxy-6-methylphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide is unique due to its specific structural features, including the presence of both hydrazino and diphenylacetamide moieties. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C24H23N3O4 |
|---|---|
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
N-[2-[(2Z)-2-[(2,4-dihydroxy-6-methylphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C24H23N3O4/c1-16-12-19(28)13-21(29)20(16)14-26-27-22(30)15-25-24(31)23(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-14,23,28-29H,15H2,1H3,(H,25,31)(H,27,30)/b26-14- |
Clé InChI |
BRIMAMJFPGWNMZ-WGARJPEWSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1/C=N\NC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O)O |
SMILES canonique |
CC1=CC(=CC(=C1C=NNC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylate](/img/structure/B14949408.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B14949409.png)
![3-(4-Methoxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14949424.png)
![N-{2-[(4-chlorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B14949439.png)


![ethyl 4-({(2Z)-6-[(2-chlorophenyl)carbamoyl]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B14949456.png)
![N-[3-(trifluoromethyl)phenyl]-2-(2,4,6-trifluorophenyl)-1,3-thiazolidine-3-carbothioamide](/img/structure/B14949464.png)

![(2Z)-N-(3-ethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B14949468.png)
![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-9H-carbazol-9-amine](/img/structure/B14949473.png)

![4,4'-Bis{[(3,5-dimethoxyphenyl)carbonyl]amino}biphenyl-3,3'-dicarboxylic acid](/img/structure/B14949477.png)
-lambda~5~-phosphane](/img/structure/B14949493.png)
